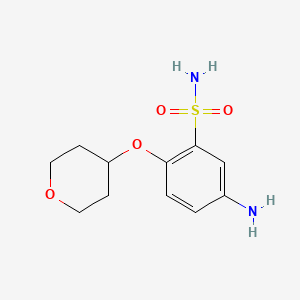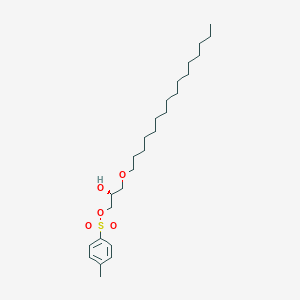
(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is a chemical compound that belongs to the class of glycerol derivatives It is characterized by the presence of a hexadecyl group and a p-toluenesulfonyl group attached to the glycerol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol typically involves the esterification of glycerol with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of the hexadecyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The p-toluenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the p-toluenesulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cell membrane structure and function. The hexadecyl group mimics the lipid tails found in biological membranes, making it useful in the study of membrane dynamics and interactions.
Medicine
In medicine, ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is investigated for its potential therapeutic applications. Its ability to interact with lipid membranes suggests it could be used in drug delivery systems or as a component of lipid-based therapies.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in surfactants, emulsifiers, and other functional materials.
Wirkmechanismus
The mechanism of action of ®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol involves its interaction with lipid membranes. The hexadecyl group integrates into the lipid bilayer, while the p-toluenesulfonyl group can interact with membrane proteins or other components. This dual interaction can affect membrane fluidity, permeability, and protein function, making it a valuable tool in the study of membrane biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Hexadecyl-2,3-diacylglycerol: Similar in structure but lacks the p-toluenesulfonyl group.
1-O-Hexadecyl-3-acetylglycerol: Contains an acetyl group instead of the p-toluenesulfonyl group.
1-O-Hexadecyl-3-phosphatidylglycerol: Contains a phosphatidyl group, making it more hydrophilic.
Uniqueness
®-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol is unique due to the presence of both a long hydrophobic hexadecyl chain and a hydrophilic p-toluenesulfonyl group. This combination allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Eigenschaften
Molekularformel |
C26H46O5S |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
[(2R)-3-hexadecoxy-2-hydroxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1 |
InChI-Schlüssel |
UUEUZIPDQUXORP-RUZDIDTESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



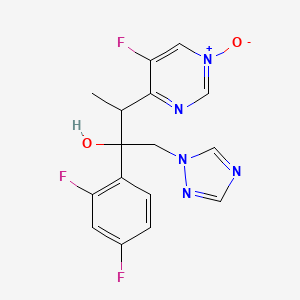

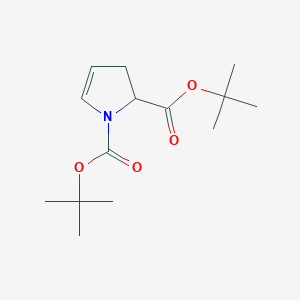
![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)

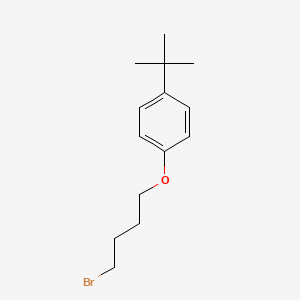
![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)

![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)

